molecular formula C7H9NO2 B599768 4-hydroxy-1,6-dimethylpyridin-2(1H)-one CAS No. 6052-75-1

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

Cat. No. B599768
CAS RN: 6052-75-1
M. Wt: 139.154
InChI Key: FZLIGRQKDXWIEQ-UHFFFAOYSA-N
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Description

“4-hydroxy-1,6-dimethylpyridin-2(1H)-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is used for research purposes .


Synthesis Analysis

There are several methods to synthesize “4-hydroxy-1,6-dimethylpyridin-2(1H)-one”. One method involves the use of sodium hydride in DMF at room temperature . Another method involves heating with triethylamine in ethanol . A third method involves the use of copper (I) iodide and dimethyl sulfoxide in N,N-dimethyl-formamide at 100℃ .

Scientific Research Applications

  • Antioxidant Activity : Deferiprone, a compound related to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, demonstrates notable antioxidant activity. This activity is significant in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS) (Puglisi et al., 2012).

  • Catalysis and Poisoning of Bronsted Sites : Studies involving 2,6-Dimethylpyridine, another related compound, provide insights into its selective reaction with hydroxyl groups and its role in poisoning the cumene cracking activity of HY samples, highlighting its potential in catalysis (Jacobs & Heylen, 1974).

  • Pharmaceutical Synthesis : An effective synthesis route for derivatives of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has been developed, showing its potential as a precursor for compounds with biological interest, including those with aldose reductase inhibitory potential (Demopoulos et al., 2003).

  • Structural Studies : Research on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, compounds similar to 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, provide insights into their physical and structural properties, demonstrating the importance of hydrogen bonding in their solubility and reactivity (Nelson et al., 1988).

  • Analytical Chemistry Applications : 4-Dimethylaminopyridine, another related compound, is a highly effective catalyst in the analytical acylation of hydroxy groups, highlighting its utility in chemical analysis and pharmaceutical synthesis (Connors & Albert, 1973).

  • Anticancer Activity : Certain derivatives of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one have been shown to possess significant antiproliferative and apoptosis-inducing properties, particularly against cancer cell lines (Magedov et al., 2007).

properties

IUPAC Name

4-hydroxy-1,6-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(10)8(5)2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLIGRQKDXWIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715606, DTXSID901278746
Record name 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-hydroxy-1,6-dimethylpyridin-2(1H)-one

CAS RN

6052-75-1, 875233-05-9
Record name 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,6-dimethyl-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
24
Citations
IV Magedov, M Manpadi, NM Evdokimov… - Bioorganic & medicinal …, 2007 - Elsevier
4-Arylpyrano-[3,2-c]-pyridones have been prepared by a one-step cyclocondensation of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with various substituted benzaldehydes and …
Number of citations: 92 www.sciencedirect.com
S Tabassum, S Govindaraju, P Kendrekar - Topics in Catalysis, 2022 - Springer
A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines by a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-…
Number of citations: 4 link.springer.com
FA El‐Essawy, AF Khattab, MA Zahran… - Synthetic …, 2007 - Taylor & Francis
Reaction of 4‐hydroxy‐6‐methyl‐2(1H)‐pyridones 1a and 4‐hydroxy‐1,6‐dimethyl‐2(1H)‐pyridones 1b with diethyl malonates 2a–e leads to the formation of pyrano[3,2‐c]pyridines 4a–…
Number of citations: 4 www.tandfonline.com
X Fan, D Feng, Y Qu, X Zhang, J Wang… - Bioorganic & medicinal …, 2010 - Elsevier
A highly practical and efficient preparation of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives was developed via an ionic liquid mediated and promoted multi-component …
Number of citations: 151 www.sciencedirect.com
S Hajdok, J Conrad, H Leutbecher… - The Journal of …, 2009 - ACS Publications
The laccase-catalyzed reaction between catechols and heterocyclic 1,3-dicarbonyls (pyridinones, quinolinones, thiocoumarins) using aerial oxygen as the oxidant delivers …
Number of citations: 66 pubs.acs.org
IV Magedov, M Manpadi, MA Ogasawara… - Journal of medicinal …, 2008 - ACS Publications
Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone structural motifs are commonly found in alkaloids manifesting diverse biological activities. As part of a program aimed at structural …
Number of citations: 178 pubs.acs.org
A Angeli, V Kartsev, A Petrou, B Lichitsky… - Pharmaceuticals, 2022 - mdpi.com
Carbonic anhydrases (CAs, EC 4.2.1.1) catalyze the essential reaction of CO 2 hydration in all living organisms, being actively involved in the regulation of a plethora of patho-/…
Number of citations: 9 www.mdpi.com
LM Pardo, AM Prendergast, MT Nolan… - European Journal of …, 2015 - Wiley Online Library
Direct arylation represents a favourable alternative to traditional cross‐coupling reactions and has found widespread use with simple aryls and robust heterocycles. Herein a direct …
MT Nolan, JTW Bray, K Eccles, MS Cheung, Z Lin… - Tetrahedron, 2014 - Elsevier
The intramolecular arylation of 2-pyrones, 2-pyridones, coumarins and quinolones is reported using Pd II precatalyst sources without added phosphine ligands. The excellent yields and …
Number of citations: 34 www.sciencedirect.com
AM Prendergast - 2018 - cora.ucc.ie
2-Pyrones, and related heterocycles such as 2-pyridones, 2-coumarins and 2- quinolones, are useful model substrates to test a novel methodology due to their varied chemical …
Number of citations: 3 cora.ucc.ie

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